- Intensification of cyclohexanone purification stage from impurities in caprolactam production using phase transfer catalysis, Russian Journal of Applied Chemistry, 2014, 87(7), 899-903
Cas no 629-11-8 (1,6-Hexanediol)
1,6-Hexanediol Chemical and Physical Properties
Names and Identifiers
-
- Hexane-1,6-diol
- Hexamethylene glycol
- 1,6-Hexanediol
- 1,6-Dihydroxyhexane
- 1,6-HDO
- HDO
- Hexamethylenediol
- Hexane-1,6-diol
- -Hexanediol
- Hexanediol-(1,6)
- α,ω
- 1,6-Hexylene Glycol
- alpha,omega-Hexanediol
- .alpha.,.omega.-Hexanediol
- 6-hydroxy-1-hexanol
- XXMIOPMDWAUFGU-UHFFFAOYSA-N
- ZIA319275I
- HEZ
- 1,6hexanediol
- 1,6 hexanediol
- 1.6-hexanediol
- 1.6-hexandiol
- 1,6-hexandiol
- 1,6-hexane diol
- .omega.-Hexanediol
- 1,6-hexan-diol
- hexan-1,6-diol
- He
- MFCD00002985
- 27236-13-1
- UNII-ZIA319275I
- AS-12686
- A834086
- 1,6-Hexanediol, 99%
- NSC508
- Q161563
- J-504039
- InChI=1/C6H14O2/c7-5-3-1-2-4-6-8/h7-8H,1-6H
- EINECS 211-074-0
- CCRIS 8982
- AI3-03307
- CHEMBL458616
- 1,1,6,6-D4-1,6-HEXANDIOL
- F0001-1701
- HSDB 6488
- CAS-629-11-8
- NCGC00258004-01
- Z104473540
- EN300-19325
- 1,6-HEXANEDIOL [HSDB]
- 629-11-8
- Tox21_200450
- 1,6-Hexanediol, >=99% C6-Dioles basis (GC)
- DTXCID907265
- DTXSID1027265
- CHEBI:43078
- 1,6-Hexanediol, 97%
- NS00001150
- NCGC00248624-01
- NSC 508
- HO(CH2)6OH
- BRN 1633461
- BP-21412
- CS-W011221
- NSC-508
- WLN: Q6Q
- SCHEMBL15343
- EC 211-074-0
- DB02210
- HEXANEDIOL [INCI]
- AKOS003242194
- FT-0607014
- H0099
- HEXAMETHYLENE GLYCOL [MI]
- 1,6-Hexanediol,98%
- HY-W010505
- DB-027344
- doi:10.14272/XXMIOPMDWAUFGU-UHFFFAOYSA-N.1
- G81203
- FH34814
-
- MDL: MFCD00002985
- Inchi: 1S/C6H14O2/c7-5-3-1-2-4-6-8/h7-8H,1-6H2
- InChI Key: XXMIOPMDWAUFGU-UHFFFAOYSA-N
- SMILES: OCCCCCCO
- BRN: 1633461
Computed Properties
- Exact Mass: 118.09942
- Monoisotopic Mass: 118.099
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 5
- Complexity: 31.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.3
- Topological Polar Surface Area: 40.5
Experimental Properties
- Color/Form: White acicular crystals
- Density: 0.96
- Melting Point: 38-42 °C (lit.)
- Boiling Point: 250 °C(lit.)
- Flash Point: Fahrenheit: 215.6 ° f < br / > Celsius: 102 ° C < br / >
- Refractive Index: 1.457
- PH: 7.6 (900g/l, H2O, 20℃)
- Solubility: H2O: 0.1 g/mL, clear, colorless
- Water Partition Coefficient: 500 g/L
- PSA: 40.46
- LogP: 0.53140
- Merck: 4690
- Vapor Pressure: 0.53 mmHg ( 20 °C)
- Sensitiveness: Hygroscopic
- Color/Form: ~6 M in H2O
- Solubility: Soluble in water, methanol, butanol, butyl acetate, slightly soluble in hot ether, insoluble in benzene.
1,6-Hexanediol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H319
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:1
- Hazard Category Code: R36/37/38: irritating to eyes, respiratory tract and skin
- Safety Instruction: S23;S24/25;S36/37
- RTECS:MO2100000
- TSCA:Yes
- Toxicity:LD50 orally in rats: 3.73 g/kg (Carpenter)
- Explosive Limit:6.6-16%(V)
- Storage Condition:Store at room temperature
- Risk Phrases:R36/37/38
- Safety Term:S23;S24/25;S36/37
1,6-Hexanediol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H103707-5g |
1,6-Hexanediol |
629-11-8 | standard for GC | 5g |
¥41.90 | 2023-09-02 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 240117-50G |
1,6-Hexanediol |
629-11-8 | 50g |
¥770.98 | 2023-12-09 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H0099-500G |
1,6-Hexanediol |
629-11-8 | >97.0%(GC) | 500g |
¥380.00 | 2024-04-16 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H103708-100g |
1,6-Hexanediol |
629-11-8 | 98% | 100g |
¥51.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H103708-10kg |
1,6-Hexanediol |
629-11-8 | 98% | 10kg |
¥1853.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H103708-2.5kg |
1,6-Hexanediol |
629-11-8 | 98% | 2.5kg |
¥567.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H103708-250g |
1,6-Hexanediol |
629-11-8 | 98% | 250g |
¥123.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H103708-500g |
1,6-Hexanediol |
629-11-8 | 98% | 500g |
¥158.90 | 2023-09-02 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003898-5g |
1,6-Hexanediol |
629-11-8 | 5g |
¥33 | 2023-09-08 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003899-100g |
1,6-Hexanediol |
629-11-8 | 99.5% | 100g |
¥47 | 2023-09-08 |
1,6-Hexanediol Production Method
Production Method 1
Production Method 2
- Production of functionalized carboxylic acids and alcohols by reverse fatty acid oxidation in metabolically engineered microorganisms, United States, , ,
1,6-Hexanediol Preparation Products
- cyclohex-2-en-1-one (930-68-7)
- Cyclopentanol (96-41-3)
- 6-Hydroxyhexanoic acid (1191-25-9)
- Pentyl cyclopentanecarboxylate (959026-72-3)
- 1-Butyl 6-hexyl hexanedioate (177738-29-3)
- Cyclohexyl hexanoate (6243-10-3)
- Cyclohexane,1,1'-oxybis- (4645-15-2)
- 5-Methylhexanol (627-98-5)
- pentane-1,5-diol (111-29-5)
- Cyclohexyl Propionate (6222-35-1)
- 4-Methyl-1-pentanol (626-89-1)
- Pentanedioic acid, monocyclohexyl ester (54812-71-4)
- 6-Amino-1-hexanol (4048-33-3)
- amyl caproate (540-07-8)
- Methylcyclohexane (108-87-2)
- 1,3-Cyclohexanediol (504-01-8)
- Pentanoic acid,5-hydroxy- (13392-69-3)
- 1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one (28746-99-8)
- 2-(cyclohex-1-en-1-yl)cyclohexan-1-ol (65181-96-6)
- [1,1′-Bicyclohexyl]-1,2-diol (92789-32-7)
1,6-Hexanediol Suppliers
1,6-Hexanediol Related Literature
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 1,6-Hexanediol
Recent Advances in the Application of 1,6-Hexanediol (CAS: 629-11-8) in Chemical Biology and Pharmaceutical Research
1,6-Hexanediol (CAS: 629-11-8) is a versatile aliphatic diol that has garnered significant attention in recent years due to its unique physicochemical properties and broad applications in chemical biology and pharmaceutical research. This research briefing aims to synthesize the latest findings on the roles and mechanisms of 1,6-Hexanediol in biomolecular condensates, drug formulation, and material science, providing a comprehensive overview for professionals in the field.
Recent studies have highlighted the critical role of 1,6-Hexanediol in modulating liquid-liquid phase separation (LLPS), a fundamental process underlying the formation of biomolecular condensates. Research published in *Nature Communications* (2023) demonstrated that 1,6-Hexanediol disrupts weak hydrophobic interactions within condensates, making it a valuable tool for probing the dynamics of membraneless organelles. This property has been leveraged to study pathological aggregates in neurodegenerative diseases, offering new insights into therapeutic strategies targeting protein misfolding.
In pharmaceutical formulations, 1,6-Hexanediol has emerged as a promising excipient due to its ability to enhance drug solubility and stability. A 2024 study in the *Journal of Controlled Release* reported its use in improving the bioavailability of poorly water-soluble APIs through co-crystal formation. The diol's amphiphilic nature facilitates interactions with both hydrophobic drugs and aqueous environments, making it particularly useful for oral and topical delivery systems. Furthermore, its low toxicity profile, as confirmed by recent OECD-compliant safety assessments, supports its adoption in clinical applications.
Material science applications have also expanded, with *Advanced Materials* (2023) showcasing 1,6-Hexanediol as a crosslinker in biodegradable polymers for drug-eluting stents. The compound's balanced hydrophilicity and chain length enable precise control over polymer degradation rates, addressing longstanding challenges in sustained-release devices. Concurrently, its derivatization into photoactive monomers has opened new avenues in 3D-printed biomedical scaffolds, as evidenced by recent patent filings from leading biotech firms.
Ongoing clinical trials (Phase II) are evaluating 1,6-Hexanediol-modified liposomes for tumor-targeted delivery, with preliminary data showing improved accumulation in hypoxic regions. However, challenges remain in optimizing its concentration-dependent effects—while low concentrations stabilize biomolecular interactions, higher doses may induce nonspecific disruption. Future research directions include computational modeling of its interaction landscapes and development of structurally refined analogs with enhanced specificity.
In conclusion, 1,6-Hexanediol (629-11-8) represents a multifaceted tool bridging basic research and translational applications. Its evolving roles from a simple solvent to a key modulator of cellular biophysics and drug delivery underscore the importance of continued investigation into its mechanisms and applications. The compound's versatility positions it as a cornerstone material for next-generation biomedical innovations.